molecular formula C14H10F3N7O2 B12505049 4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide

4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide

Cat. No.: B12505049
M. Wt: 365.27 g/mol
InChI Key: OUVXFOKPSJAWOG-UHFFFAOYSA-N
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Description

4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an imidazo[4,3-C][1,2,4]triazine core, which is a fused heterocyclic system, and is substituted with an amino group and a trifluoromethylphenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the incorporation of the amino group and the dicarboxamide functionality through amination and amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide is unique due to its imidazo[4,3-C][1,2,4]triazine core, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C14H10F3N7O2

Molecular Weight

365.27 g/mol

IUPAC Name

4-amino-3-N-[3-(trifluoromethyl)phenyl]imidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide

InChI

InChI=1S/C14H10F3N7O2/c15-14(16,17)6-2-1-3-7(4-6)21-13(26)8-10(18)24-5-20-9(11(19)25)12(24)23-22-8/h1-5H,18H2,(H2,19,25)(H,21,26)

InChI Key

OUVXFOKPSJAWOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(N3C=NC(=C3N=N2)C(=O)N)N)C(F)(F)F

Origin of Product

United States

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